Ethylamine

Catalog No.
S572383
CAS No.
75-04-7
M.F
C2H5NH2
C2H7N
C2H5NH2
C2H7N
M. Wt
45.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine

CAS Number

75-04-7

Product Name

Ethylamine

IUPAC Name

ethanamine

Molecular Formula

C2H5NH2
C2H7N
C2H5NH2
C2H7N

Molecular Weight

45.08 g/mol

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3

InChI Key

QUSNBJAOOMFDIB-UHFFFAOYSA-N

SMILES

CCN

Solubility

Very soluble (NTP, 1992)
22.18 M
1000 mg/mL at 25 °C
Miscible with water
Miscible with ethanol, ether
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Synonyms

ethylamine, ethylamine hydrobromide, ethylamine hydrochloride, ethylamine, 14C-labeled

Canonical SMILES

CCN

Application in the Pharmaceutical Industry

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Ethylamine is used as a building block in the pharmaceutical industry for synthesizing drugs such as procainamide and ranitidine .

Results or Outcomes: The use of ethylamine in the synthesis of pharmaceuticals has led to the production of effective drugs for various health conditions. Specific results or outcomes would depend on the particular drug being synthesized .

Application in Saccharide Differentiation

Scientific Field: Analytical Chemistry

Summary of the Application: Ethylamine has been used as a new derivatization reagent differentiating reducing from non-reducing saccharides .

Methods of Application: Ethylamine specifically reacts with reducing saccharides on normal-phase silica gel plates, resulting in strongly fluorescent zones after heating the plate at 150 °C for 15 min.

Results or Outcomes: The high sensitivity of the ethylamine derivatization was shown with mean limits of detection and quantification of 10 and 30 ng per zone, respectively, calculated by different methods for selected mono- and disaccharides .

Application in the Production of Polymers

Scientific Field: Polymer Chemistry

Summary of the Application: Ethylamine is used in the production of polymers .

Methods of Application: The specific methods of application would depend on the type of polymer being synthesized. Generally, ethylamine could be used as a monomer, catalyst, or solvent in polymerization reactions .

Results or Outcomes: The use of ethylamine in polymer production has led to the creation of various types of polymers with diverse properties. Specific results or outcomes would depend on the particular polymer being synthesized .

Application in the Synthesis of Layered Double Hydroxides

Scientific Field: Inorganic Chemistry

Summary of the Application: Ethylamine has been used in the synthesis of Zn,Al Layered Double Hydroxides (LDHs) .

Methods of Application: Ethylamine, along with diethylamine and triethylamine, have been used as precipitant agents to obtain a hydrotalcite-like compound with Zn (II) and Al (III) as layered cations and with nitrate anions in the interlayered region to balance the charge .

Results or Outcomes: Well crystallized solids were obtained showing two possible LDH phases, depending on the orientation of the interlayer anion with respect to the brucite-like layers . The LDHs obtained using triethylamine exhibited higher crystallinity, which was improved after a long hydrothermal treatment by conventional heating .

Application in the Textile Industry

Scientific Field: Textile Chemistry

Summary of the Application: Ethylamine serves as a useful pH regulator in the textile industry .

Methods of Application: The specific methods of application would depend on the type of textile process being carried out. Generally, ethylamine could be used to adjust the pH of textile dyes and other chemical solutions used in textile processing .

Results or Outcomes: The use of ethylamine as a pH regulator can help ensure the effectiveness of textile dyes and other chemical processes, leading to improved quality and consistency of textile products .

Application in the Synthesis of Phenylethylamines

Scientific Field: Organic Chemistry

Summary of the Application: Ethylamine is used to synthesize phenylethylamines .

Methods of Application: The specific methods of application would depend on the type of phenylethylamine being synthesized. Generally, ethylamine could be used as a reagent in the synthesis of phenylethylamines .

Results or Outcomes: The use of ethylamine in the synthesis of phenylethylamines has led to the production of various types of phenylethylamines with diverse properties. Specific results or outcomes would depend on the particular phenylethylamine being synthesized .

Ethylamine is characterized by its simple structure, consisting of an ethyl group attached to an amino group. It has a boiling point of approximately 16.6 °C and a melting point of -83.5 °C. The compound is highly flammable and can produce toxic nitrogen oxides upon combustion. Ethylamine is listed as a controlled substance in some jurisdictions due to its potential use in the synthesis of illicit drugs .

Ethylamine is a hazardous compound and should be handled with care. It is:

  • Toxic: Exposure to ethylamine can cause irritation and damage to the eyes, skin, and respiratory system [, ].
  • Flammable: Ethylamine has a low flash point and readily ignites [].
  • Corrosive: Ethylamine can cause severe skin burns and eye damage [].
Typical of primary amines:

  • Acylation: Ethylamine can react with acyl chlorides to form amides.
  • Formation of Imines: It reacts with aldehydes and ketones to form imines through a condensation reaction.
  • Oxidation: Ethylamine can be oxidized by strong oxidizers, such as potassium permanganate, to yield acetaldehyde .
  • Protonation: As a weak base, it can accept protons to form ethylammonium ions, with a pKa of approximately 10.8 .

Ethylamine can be synthesized through several methods:

  • Ammonolysis of Ethanol: The most common industrial method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst:
    CH3CH2OH+NH3CH3CH2NH2+H2O\text{CH}_3\text{CH}_2\text{OH}+\text{NH}_3\rightarrow \text{CH}_3\text{CH}_2\text{NH}_2+\text{H}_2\text{O}
  • Reductive Amination: Ethylamine can also be produced from acetaldehyde via reductive amination:
    CH3CHO+NH3+H2CH3CH2NH2+H2O\text{CH}_3\text{CHO}+\text{NH}_3+\text{H}_2\rightarrow \text{CH}_3\text{CH}_2\text{NH}_2+\text{H}_2\text{O}
  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloethane (e.g., chloroethane) with ammonia:
    CH3CH2Cl+NH3+KOHCH3CH2NH2+KCl+H2O\text{CH}_3\text{CH}_2\text{Cl}+\text{NH}_3+\text{KOH}\rightarrow \text{CH}_3\text{CH}_2\text{NH}_2+\text{KCl}+\text{H}_2\text{O}

These methods allow for significant production volumes, estimated at around 80 million kilograms per year globally .

Ethylamine has diverse applications across various industries:

  • Agriculture: It serves as a precursor for herbicides such as atrazine and simazine.
  • Pharmaceuticals: Ethylamine is used in the synthesis of various pharmaceutical compounds, including anesthetics and other therapeutic agents.
  • Rubber Industry: It is utilized in the production of rubber products.
  • Chemical Synthesis: As a building block in organic synthesis, ethylamine plays a crucial role in creating more complex molecules .

Research on ethylamine's interactions focuses primarily on its reactivity with other chemicals and its biological effects. Studies indicate that ethylamine can interact with various oxidizing agents, leading to potentially hazardous reactions. Its biological interactions are also significant, particularly concerning its effects on neurotransmitter pathways and potential neurotoxicity at elevated levels .

Several compounds share structural similarities with ethylamine, including:

  • Methylamine (C1H3N): A simpler primary amine that is more volatile and has different reactivity patterns.
  • Propylamine (C3H9N): A larger primary amine that exhibits similar basic properties but differs in steric hindrance.
  • Isopropylamine (C3H9N): A secondary amine that shows different reactivity due to the presence of two alkyl groups.
CompoundMolecular FormulaKey Characteristics
EthylamineC2H7NColorless gas; strong ammonia-like odor
MethylamineC1H3NMore volatile; used in pharmaceuticals
PropylamineC3H9NLarger size; different steric effects
IsopropylamineC3H9NSecondary amine; distinct reactivity

Uniqueness

Ethylamine's uniqueness lies in its balance between volatility and reactivity, making it versatile for both industrial applications and research purposes. Its role as a precursor for various chemical syntheses further distinguishes it from simpler or more complex amines.

Primary Aliphatic Amine Reactions

Protonation and Salt Formation

Ethylamine exhibits characteristic behavior as a primary aliphatic amine, functioning as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. The compound demonstrates significantly higher basicity compared to ammonia, with a reported pKa value of the conjugate acid ranging from 10.6 to 11.0 [1] [2] [3]. This enhanced basicity results from the electron-donating effect of the ethyl group, which stabilizes the conjugate acid through inductive effects and improved solvation in aqueous solutions [2] [4].

The protonation mechanism in aqueous solution follows a reversible equilibrium where ethylamine accepts a proton from water molecules, forming ethylammonium ion and hydroxide ion according to the reaction: CH₃CH₂NH₂ + H₂O ⇌ CH₃CH₂NH₃⁺ + OH⁻ [5] [6]. This equilibrium establishes the basic character of ethylamine solutions, which can be readily demonstrated using acid-base indicators such as phenolphthalein [7].

When ethylamine encounters strong mineral acids, vigorous salt formation reactions occur. The reaction with hydrochloric acid proceeds through complete protonation to yield ethylammonium chloride: CH₃CH₂NH₂ + HCl → CH₃CH₂NH₃⁺Cl⁻ [8] [9] [6]. Similar reactions occur with other strong acids including sulfuric acid and nitric acid, producing the corresponding ammonium salts [10]. These salt formation reactions are thermodynamically favorable and proceed to completion under standard conditions [11] [12].

The crystalline nature of these ammonium salts provides significant advantages in terms of purification and isolation of amine compounds [8] [6]. The ionic character of the salts enhances water solubility compared to the parent amine, which proves particularly valuable in pharmaceutical applications where improved bioavailability is desired [6] [13]. Salt formation can be readily reversed through treatment with strong bases such as sodium hydroxide, which regenerates the neutral amine: CH₃CH₂NH₃⁺Cl⁻ + NaOH → CH₃CH₂NH₂ + NaCl + H₂O [9] [14].

Acylation and Alkylation Pathways

Ethylamine participates in nucleophilic acylation reactions with various acylating agents through well-characterized addition-elimination mechanisms. The reaction with ethanoyl chloride represents a typical example of this reactivity pattern, proceeding through a violent reaction at room temperature to produce N-ethylethanamide and ethylammonium chloride [15] [16] [17] [18]. The mechanism involves initial nucleophilic attack by the nitrogen lone pair on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of chloride and subsequent proton transfer [19] [15] [20].

The complete mechanistic pathway begins with the formation of a tetrahedral addition intermediate where the nitrogen lone pair attacks the carbonyl carbon while the oxygen acquires a negative charge. The elimination stage proceeds through reformation of the carbon-oxygen double bond with concurrent expulsion of the chloride leaving group. The final deprotonation step can occur through two pathways: either direct removal by a chloride ion producing hydrogen chloride, which immediately reacts with excess ethylamine, or direct deprotonation by another ethylamine molecule [15] [17].

Acylation with acid anhydrides, such as acetic anhydride, provides milder reaction conditions compared to acid chlorides. The mechanism follows similar addition-elimination principles but produces acetic acid as the leaving group rather than hydrogen chloride [21] [22]. This reaction typically requires the presence of a weak base such as pyridine to neutralize the acid produced during the reaction [21] [23].

Alkylation reactions of ethylamine with alkyl halides proceed through classical SN2 mechanisms but suffer from significant selectivity limitations. The initial nucleophilic attack by ethylamine on an alkyl halide produces a secondary ammonium salt, which upon deprotonation yields a secondary amine [24] [25] [26] [27]. However, the secondary amine product possesses enhanced nucleophilicity compared to the starting primary amine due to the additional electron-donating alkyl group [25] [1].

This increased nucleophilicity leads to sequential alkylation reactions, ultimately producing complex mixtures of secondary and tertiary amines along with quaternary ammonium salts [24] [25] [27] [28]. The problem of multiple alkylation can be partially mitigated by using large excess of the primary amine, but complete selectivity remains elusive [24] [26]. Alternative synthetic approaches, such as the Gabriel synthesis or reductive amination, are generally preferred for controlled amine synthesis [27] [29].

Catalytic Behavior

Dehydrogenation on Platinum Surfaces

Ethylamine demonstrates remarkable catalytic behavior on platinum surfaces, undergoing systematic dehydrogenation reactions that have been extensively characterized using multiple spectroscopic techniques. Studies employing reflection-absorption infrared spectroscopy, temperature-programmed desorption, and density functional theory calculations have revealed the detailed mechanism of ethylamine dehydrogenation on Pt(111) surfaces [30]. The process begins with molecular adsorption at 85 K, where ethylamine remains stable up to approximately 300 K before initiating dehydrogenation reactions [30].

The dehydrogenation kinetics on platinum surfaces demonstrate strong dependence on reaction conditions, particularly the hydrogen to hydrocarbon ratio. Under optimal conditions with appropriate hydrogen partial pressure, the turnover number increases significantly, while absence of hydrogen leads to dramatically reduced benzene production and increased carbon residue formation [31] [32]. The catalytic activity requires the presence of hydrogen during the reaction, as pretreatment with hydrogen followed by its removal does not enhance subsequent dehydrogenation activity [31].

Platinum surface structure plays a crucial role in determining catalytic performance. Studies on stepped platinum surfaces reveal that while dehydrogenation rates to benzene remain independent of step density, other competing reactions such as hydrogenolysis show strong structure sensitivity [31] [32]. The presence of atomic steps and kinks provides specific active sites for different bond-breaking processes, with H-H and C-H bond activation occurring predominantly at step sites [31].

The electrocatalytic dehydrogenation of ethylamine has emerged as a promising approach for hydrogen production and energy storage applications. Research utilizing in situ attenuated total reflection infrared spectroscopy combined with density functional theory calculations has elucidated the mechanistic details under alkaline conditions [33]. The process involves sequential dehydrogenation steps, with the breaking of the final N-H bond identified as the rate-determining step on platinum surfaces [33].

Formation of Surface Intermediates (Aminovinylidene, Aminoethynyl)

The dehydrogenation of ethylamine on platinum surfaces proceeds through the formation of well-characterized surface intermediates that have been identified through spectroscopic analysis and computational modeling. The first stable intermediate, aminovinylidene (CCHNH₂), forms at approximately 330 K through partial dehydrogenation of the adsorbed ethylamine molecule [30]. This intermediate exhibits remarkable stability and represents a key species in the overall dehydrogenation pathway.

Aminovinylidene adopts a bridging coordination mode on the platinum surface, with the C-C triple bond oriented parallel to the surface and both carbon atoms participating in bonding interactions [30]. Density functional theory calculations using various surface models confirm this structural assignment and provide detailed information about the electronic structure and bonding characteristics [30]. The intermediate partially desorbs as acetonitrile between 340-360 K, indicating that a fraction undergoes C-N bond formation to produce the nitrile product [30].

Upon further heating to 420 K, the remaining aminovinylidene undergoes additional dehydrogenation involving scission of the remaining C-H bond to form the second stable intermediate, aminoethynyl (CCNH₂) [30]. This species represents a more extensively dehydrogenated form where both carbon atoms are bound to the platinum surface through σ-bonding interactions. The structural assignment of aminoethynyl is supported by comparison between experimental and simulated infrared spectra of isotopically labeled species [30].

Computational studies reveal that the formation of these surface intermediates involves specific dehydrogenation pathways with distinct energy barriers. The initial dehydrogenation removing hydrogen from the carbon adjacent to the amino group represents a strongly uphill reaction, while subsequent hydrogen removal steps show varying activation energies [33]. The electronic structure calculations indicate that the platinum surface plays a crucial role in stabilizing these highly unsaturated intermediates through strong metal-carbon interactions [30].

The behavior of these intermediates at elevated temperatures provides insight into the complete catalytic cycle. When heated above 500 K, the aminoethynyl intermediate undergoes C-N bond cleavage leading to desorption of hydrogen cyanide, while the C-N bond remains intact throughout the lower temperature dehydrogenation processes [30]. This temperature-dependent behavior indicates that different reaction pathways become accessible as thermal energy increases, ultimately leading to complete decomposition of the original amine molecule.

Decomposition Pathways

1,2-Elimination and 1,3-Proton Shift Mechanisms

The unimolecular decomposition of ethylamine involves multiple competing pathways that have been thoroughly investigated using high-level computational methods. Four primary reaction pathways have been identified, all involving 1,2-elimination and 1,3-proton shift mechanisms to produce various products including ethene, ethanimine, ethenamine, and methanimine [34] [35] [36]. These pathways represent single-step mechanisms where bond breaking and formation occur in a concerted fashion [34] [35].

The most thermodynamically and kinetically favorable pathway involves 1,2-elimination leading to the formation of ethene and ammonia. This reaction pathway exhibits the lowest activation energy among all investigated routes, with values ranging from 280 to 297 kJ/mol depending on the computational method employed [34] [35] [37]. The reaction dominates the decomposition behavior up to temperatures of approximately 1200 K, beyond which other pathways begin to compete more effectively [35] [38].

The 1,3-proton shift mechanisms leading to imine formation involve higher activation energies compared to the simple elimination pathway. The formation of ethanimine through 1,3-proton shift requires activation energies in the range of 329-343 kJ/mol, while ethenamine formation shows similar energy barriers around 334 kJ/mol [37]. The methanimine formation pathway exhibits the highest activation energy at approximately 384 kJ/mol, making it the least favorable decomposition route under most conditions [37].

Mechanistic analysis reveals that these decomposition reactions proceed through well-defined transition states characterized by specific geometric and electronic features. The transition states generally adopt cyclic configurations that facilitate the concerted nature of the bond-breaking and bond-forming processes [34] [39]. The synchronicity parameters indicate that these reactions follow concerted but asynchronous pathways, where different bonds experience varying degrees of formation or cleavage at the transition state [34].

Temperature and pressure effects significantly influence the branching ratios between different decomposition pathways. While ammonia elimination dominates at lower temperatures, carbon-nitrogen bond scission becomes increasingly important at elevated temperatures above 1200 K [35]. The pressure dependence varies among different channels, with some pathways showing significant sensitivity to pressure changes while others remain relatively unaffected [35] [38].

Computational Studies (DFT, RRKM)

Comprehensive computational investigations of ethylamine decomposition have been conducted using various levels of density functional theory and Rice-Ramsperger-Kassel-Marcus (RRKM) calculations. The computational studies employ multiple basis sets and theoretical methods including Hartree-Fock, MP2, B3LYP, G3MP2B3, and G3B3 levels of theory to ensure reliable energetic predictions [34] [35] [36]. Single point energy calculations at high levels of theory provide accurate activation energies and reaction energetics for comparison with experimental observations [34] [35].

Geometry optimizations performed at MP2 and B3LYP levels using 6-31G(d) and 6-31+G(d) basis sets reveal detailed structural information about reactants, transition states, and products [34] [35]. Intrinsic reaction coordinate analysis confirms the connectivity between reactants and products through the identified transition states, validating the proposed reaction mechanisms [34] [35]. The computational results demonstrate excellent agreement with available experimental kinetic data, with calculated rate constants matching experimental measurements within factors of 2-3 [38].

Thermodynamic properties including activation energies, enthalpies, and Gibbs energies of activation have been calculated for each reaction pathway [34] [35]. The calculations reveal that entropic factors play important roles in determining reaction rates, particularly at elevated temperatures where entropic contributions become more significant [38]. The conformational flexibility of the ethylamine molecule and the planarity changes during reaction also influence the overall reaction kinetics [35].

RRKM calculations provide detailed information about pressure-dependent behavior and unimolecular rate constants as functions of temperature and pressure [34] [35]. These calculations reveal that while some decomposition channels exhibit strong pressure dependence, others remain relatively insensitive to pressure variations above atmospheric pressure [35]. The branching ratios between different channels show complex temperature dependence, with ammonia elimination favored at lower temperatures and carbon-nitrogen bond scission becoming more competitive at higher temperatures [35] [38].

The computational studies also examine the influence of isotopic substitution on reaction rates and mechanisms. Calculations with deuterated ethylamine provide insight into kinetic isotope effects and help validate the proposed mechanisms through comparison with experimental observations [39]. The results demonstrate that C-H bond breaking processes exhibit significant primary kinetic isotope effects, while other steps show smaller secondary effects [39].

Physical Description

Ethylamine appears as a colorless liquid or a gas (boiling point 62°F) with an odor of ammonia. Flash point less than 0°F. Density of liquid 5.7 lb / gal. Corrosive to the skin and eyes. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Exposure of the closed container to intense heat may cause it to rupture violently and rocket.
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
COLOURLESS SOLUTION IN WATER WITH PUNGENT ODOUR.
Colourless to yellow gas; Ammonia fishy aroma
Colorless gas or water-white liquid (below 62°F) with an ammonia-like odor.
Colorless gas or water-white liquid (below 62°F) with an ammonia-like odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas or water-white liquid (below 62 degrees F) [Shipped as a liquefied compressed gas]
Volatile liquid or gas
Colorless liquid or gas, depending on the ambient temperature

XLogP3

-0.3

Boiling Point

61.9 °F at 760 mm Hg (NTP, 1992)
16.6 °C
17 °C
62°F

Flash Point

less than 0 °F (NTP, 1992)
-36.99 °C (-34.58 °F) - closed cup
<-17 °C (closed cup)
< 0 °F (<-18 °C) (open cup)
-17 °C c.c.
-18 °C c.c.
1°F

Vapor Density

1.56 (NTP, 1992) (Relative to Air)
1.55 (AIR= 1)
Relative vapor density (air = 1): 1.55
Relative vapor density (air = 1): 1.6
1.61

Density

0.687 at 59 °F (USCG, 1999)
0.689 g/cu cm at 15 °C
Relative density (water = 1): 0.7 (liquid)
Relative density (water = 1): 0.81
0.682-0.686 (10°)
0.69 (liquid)
0.69 (Liquid)
1.61(relative gas density)

LogP

-0.13 (LogP)
-0.13
log Kow = -0.13
-0.27/-0.08 (calculated)

Odor

Ammonia odo

Melting Point

-114 °F (NTP, 1992)
-81.2 °C
Fp -80 °
-81.2°C
-81 °C
-114°F

UNII

YG6MGA6AT5

Related CAS

557-66-4 (hydrochloride)
593-55-5 (hydrobromide)

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Ethylamine (also known as ethanamine) is a colorless gas at temperatures above 62 degrees F and a water-white liquid below 62 degrees. It smells like ammonia. Ethylamine is very soluble in water. USE: Ethylamine is an important commercial chemical used as a starting material to make other chemicals, including certain herbicides, dyes, fabric-treatment chemicals, and resins. It is used as a stabilizer for rubber latex. Ethylamine also is used in oil refining and hydraulic fracturing gas extraction processes. EXPOSURE: Ethylamine is present in some plants and foods, in tobacco smoke, and animal waste emissions. Workers using ethylamine in the chemical industry may have skin contact and breath in vapors. The general population may breath in ethylamine from tobacco smoke and low levels in air. Eating foods containing ethylamine and drinking contaminated water may also occur. If ethylamine is released to air, it will be degraded by reaction with other chemicals and light. If released to soil, ethylamine is expected to be mobile but can be affected by the acidity of the soil. Ethylamine is not expected to move into air from wet soils or water surfaces, but may move to air from dry soils. Ethylamine is expected to be degraded by microorganisms and not build up in aquatic organisms. RISK: Irritation and damage to the eyes have been reported in workers using ethylamine in industry. Irritation was observed in the eyes, skin, nose and lungs of laboratory animals exposed to high concentrations of ethylamine in air for 4 hours. At very high concentrations, some animals died. Eye, nose or lung irritation and damage to the liver and kidneys were found in laboratory animals who daily breathed in moderate to moderately high concentrations of ethylamine for 6 to 24 weeks. The potential for ethylamine to cause cancer, abortions, birth defects, or impaired fertility has not been studied in laboratory animals. The potential for ethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

400 mm Hg at 68 °F (NTP, 1992)
1.05e+03 mmHg
1,048 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 121
Vapor pressure, kPa at 2 °C: 53.3
400 mmHg at NTP
874 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-04-7
557-66-4

Associated Chemicals

Ethylamine hydroiodide; 506-58-1
Ethylamine hydrochloride; 557-66-4

Wikipedia

Ethylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Mono-, di-, and triethylamine can be produced from acetaldehyde, ammonia, and hydrogen in the presence of a hydrogenation catalyst.
Prepared from ethyliodide + liquid ammonia.
From ethyl chloride and alcoholic ammonia under heat and pressure.
Hydrogenation of nitroethane

General Manufacturing Information

Ethanamine: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Analyte: ethylamine; matrix: air, range 7.41-31.8 mg/cu m; procedure: gas chromatography; precision: 0.113
Analyte: aliphatic amines; matrix: air; range: 1-2400 mg/cu M in 10-liter sample of air; procedure: GC. /Aliphatic amines/
A mixture of 13 lower aliphatic amines were separated in a Tenam-GC column by temperature programming gas chromatography. Primary amines were converted into corresponding schiff bases by reaction with benzaldehyde. /Aliphatic amines/
Method: OSHA 36; Procedure: high performance liquid chromatography using a fluorescence or visible detector; Analyte: ethylamine; Matrix: air; Detection Limit: 16 ppb (29 ug/cu m).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Gases
Ethylamine must be stored to avoid contact with strong acids (such as hydrochloric, sulfuric and nitric), or strong oxidizers (such as chlorine and bromine) because violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where methylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of ethylamine. Procedures for the handling, use and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
Keep well closed and protected from light.
Separate from oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated, noncombustible location.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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